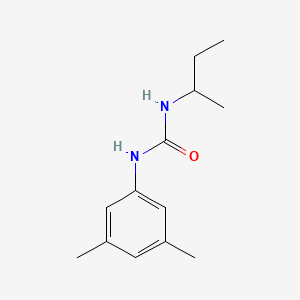
1-Butan-2-yl-3-(3,5-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butan-2-yl-3-(3,5-dimethylphenyl)urea is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a urea derivative characterized by the presence of a butan-2-yl group and a 3,5-dimethylphenyl group attached to the urea moiety
Métodos De Preparación
The synthesis of 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with butan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,5-dimethylphenyl isocyanate} + \text{butan-2-amine} \rightarrow \text{this compound} ]
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Butan-2-yl-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butan-2-yl-3-(3,5-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Butan-2-yl-3-(3,5-dimethylphenyl)urea can be compared with other urea derivatives, such as:
This compound: Similar in structure but with different substituents.
1-(3,3-dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea: Another urea derivative with a different alkyl group.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-11(4)14-13(16)15-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARUBJDHPDKPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
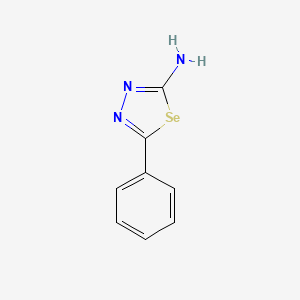
![2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE](/img/structure/B5410843.png)
![5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B5410849.png)
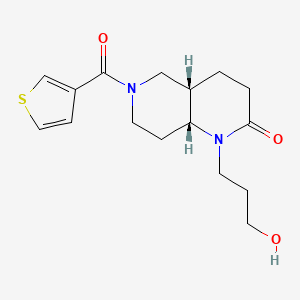
![2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide](/img/structure/B5410865.png)
![3-benzyl-3-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5410873.png)
![3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5410876.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410887.png)
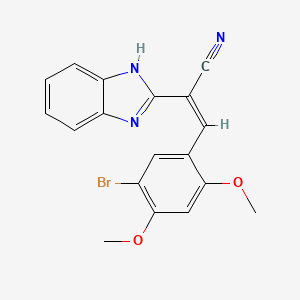
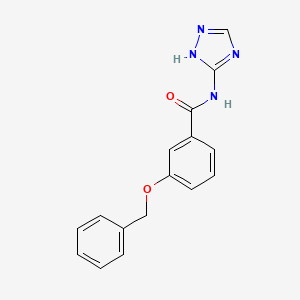
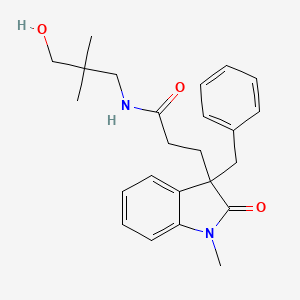
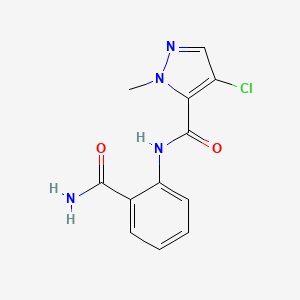
![1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE](/img/structure/B5410937.png)
![5-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410940.png)
